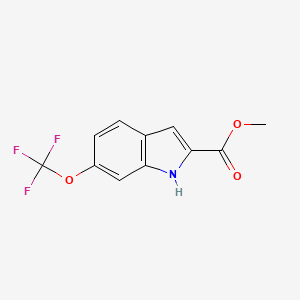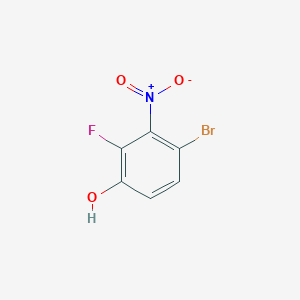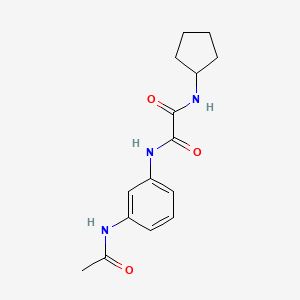![molecular formula C11H13ClF3N B2721240 [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride CAS No. 1820574-52-4](/img/structure/B2721240.png)
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Research focusing on the environmental presence and degradation mechanisms of compounds similar to [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine; hydrochloride, such as triclosan and its by-products, highlights the ubiquity of these substances in water and soil environments. Studies suggest that these compounds are partially eliminated in sewage treatment plants but can transform into more toxic and persistent substances, raising concerns about their long-term environmental impact (Bedoux et al., 2012)(Bedoux et al., 2012).
Toxicological Assessments
The toxicological profiles of compounds structurally related to [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine; hydrochloride, such as triclosan, have been extensively reviewed. These assessments cover acute, subacute, subchronic, and chronic toxicity; mutagenicity, carcinogenicity; reproduction/teratology; and pharmacokinetics. The results generally show that triclosan is well tolerated by a variety of species, including humans, underlining the importance of comprehensive toxicological evaluations for similar compounds (DeSalva et al., 1989)(DeSalva et al., 1989).
Pharmacological and Therapeutic Uses
The pharmacological activities and potential therapeutic applications of compounds structurally or functionally similar to [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine; hydrochloride are of significant interest. For instance, the therapeutic efficacy of metrifonate (an organophosphorus compound) in treating schistosomiasis illustrates the potential medical applications of related compounds. Metrifonate's unique mechanism, involving transformation into an active metabolite (DDVP), offers insights into designing novel therapeutic agents with enhanced efficacy and safety profiles (Holmstedt et al., 1978)(Holmstedt et al., 1978).
Human Exposure and Health Risks
The exposure and health risks associated with compounds like triclocarban (TCC), which share functional or structural characteristics with [(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine; hydrochloride, have been reviewed. TCC, used in various personal care products, presents potential health risks, including immune dysfunction and reproductive outcomes. Studies emphasize the need for monitoring and managing human exposure to these compounds to mitigate potential health risks (Vimalkumar et al., 2019)(Vimalkumar et al., 2019).
Propriétés
IUPAC Name |
[(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWIKOKDXHQKGG-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC(=CC=C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-[3-(Trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)





![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)
![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)
![4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2721175.png)
![1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2721177.png)
![2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B2721178.png)